N-(4-ethoxyphenyl)-4-phenylbutanamide

Description

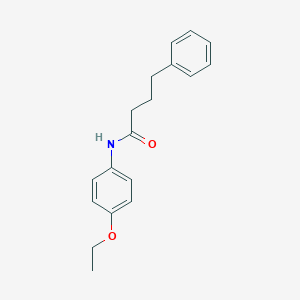

N-(4-Ethoxyphenyl)-4-phenylbutanamide (CAS 430464-32-7, molecular formula C₁₈H₂₁NO₂, molecular weight 283.36 g/mol) is a synthetic amide derivative characterized by a 4-ethoxyphenyl group attached to a butanamide backbone, with a phenyl substituent at the fourth carbon of the butanamide chain (Figure 1) . The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring distinguishes it from simpler butanamide derivatives.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C18H21NO2/c1-2-21-17-13-11-16(12-14-17)19-18(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,19,20) |

InChI Key |

KZUXMGVXVPLRID-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Bucetin vs. This compound

- Bucetin ():

- Activity : Analgesic and antipyretic, structurally similar to phenacetin.

- Metabolism : Undergoes O-de-ethylation, keto conversion, and β-decarboxylation to form N-(4-hydroxyphenyl)acetamide (active metabolite).

- Toxicity : Renal papillary necrosis due to 4-ethoxyaniline formation; withdrawn from clinical use .

- The phenyl group at C4 may enhance metabolic stability by steric hindrance, delaying enzymatic degradation .

ST1072 (CerS6 Inhibitor) vs. Target Compound

- ST1072 ():

- Activity : Inhibits CerS6, preventing graft-versus-host disease (GVHD) in murine models.

- Structure : Contains a heptyloxy group and hydroxymethyl branch, enhancing membrane permeability.

- This compound :

- Simpler structure lacks polar groups (e.g., -OH), possibly limiting enzyme-targeting specificity compared to ST1072.

Physicochemical Properties

| Property | This compound | Bucetin | 4-Methoxybutyrylfentanyl |

|---|---|---|---|

| LogP (Predicted) | ~3.8 (high lipophilicity) | ~1.9 | ~4.1 |

| Solubility | Low in aqueous media | Moderate | Very low |

| Metabolic Stability | High (resists O-de-ethylation) | Low | Moderate |

Note: LogP values estimated using fragment-based methods; solubility inferred from structural analogs .

Toxicity and Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.